molecular formula C18H18ClN5O2S B11022888 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 931374-42-4

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11022888
CAS No.: 931374-42-4
M. Wt: 403.9 g/mol
InChI Key: MQPJZQBHCOCMOQ-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a thiadiazole ring, and a pyrrolidine carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

CAS No.

931374-42-4

Molecular Formula

C18H18ClN5O2S

Molecular Weight

403.9 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H18ClN5O2S/c1-10-22-23-18(27-10)21-17(26)12-6-16(25)24(9-12)5-4-11-8-20-15-3-2-13(19)7-14(11)15/h2-3,7-8,12,20H,4-6,9H2,1H3,(H,21,23,26)

InChI Key

MQPJZQBHCOCMOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to prepare indole derivatives, involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives . The final step involves coupling the indole and thiadiazole derivatives with the pyrrolidine carboxamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile, such as halogens or nitro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the nitro group in the thiadiazole ring can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, while the thiadiazole ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets involved would require further investigation through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the indole and thiadiazole moieties, which may confer distinct biological properties and enhance its potential as a therapeutic agent.

Biological Activity

The compound 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including an indole ring, thiadiazole moiety, and a pyrrolidine framework. The molecular formula is C22H24ClFN4OC_{22}H_{24}ClFN_4O, with a molecular weight of approximately 414.9 g/mol. Key structural features are depicted in the following table:

PropertyValue
Molecular FormulaC22H24ClFN4O
Molecular Weight414.9 g/mol
XLogP3-AA3.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count7

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic effects.

Case Study: Anticancer Efficacy
In a study assessing the anticancer activity of related thiadiazole derivatives, compounds were tested against NCI-60 human cancer cell lines. Notably, derivatives showed IC50 values ranging from 3.58μM3.58\,\mu M to 15.36μM15.36\,\mu M across different cancer types, indicating substantial inhibitory effects (Table 1).

CompoundIC50 (μM)Cancer Cell Line
Compound IVc1.47Breast Cancer
Compound IVf5.05Hepatocellular Carcinoma (HePG-2)
Compound IVr8.10Colorectal Carcinoma (HCT-116)

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. In vitro studies demonstrated that treatment with the compound resulted in a significant increase in both early and late apoptotic cells compared to untreated controls.

Other Pharmacological Activities

Beyond its anticancer potential, compounds containing the thiadiazole moiety have been explored for various other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains.
  • Antidiabetic Activity : Thiazolidinedione derivatives related to this compound have been reported to exhibit antidiabetic properties through mechanisms involving insulin sensitization.
  • Neuroprotective Effects : Certain analogs have demonstrated neuroprotective effects in models of neurodegeneration.

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